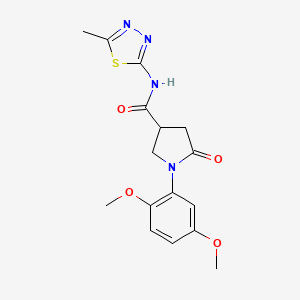![molecular formula C22H16ClN3O3S2 B4558457 1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4558457.png)
1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives involves variations in the functional group at the C-terminal of the thiazolidinone leading to compounds with amide moieties (Chandrappa et al., 2009). These syntheses typically require controlled conditions such as specific temperatures and the use of catalysts to promote the desired reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the chemical structures of thiazolidinone compounds were confirmed by 1H NMR, IR, and mass spectra analysis (Chandrappa et al., 2009). These techniques provide detailed information about the molecular framework, functional groups, and overall geometry of the compound.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
This compound is involved in the synthesis of diverse chemical entities, demonstrating its utility in creating complex molecular architectures. For instance, research has shown its involvement in generating novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones with potential biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010). Similarly, its role in forming quinolinyl chalcones containing a pyrazole group, characterized by promising antimicrobial properties, highlights its significance in medicinal chemistry (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Antimicrobial and Antifungal Activities
Another critical area of application is the compound's derivatives exhibiting significant antimicrobial and antifungal activities. Studies have produced new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, showing considerable activity against various bacterial and fungal strains (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). This indicates its potential for developing new antimicrobial agents.
Anticancer Activity
The synthesis and evaluation of the compound's derivatives for anticancer activity is a significant area of research. For example, derivatives like 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid showed moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their potential in cancer treatment (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Propiedades
IUPAC Name |
(5Z)-1-acetyl-5-[[2-(4-chlorophenyl)sulfanyl-7-methoxyquinolin-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c1-12(27)26-19(20(28)25-22(26)30)10-14-9-13-3-6-16(29-2)11-18(13)24-21(14)31-17-7-4-15(23)5-8-17/h3-11H,1-2H3,(H,25,28,30)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHRVKZKXYWFZ-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=C(C=C4)Cl)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C\C2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=C(C=C4)Cl)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)
![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)
![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)
![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4558424.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)
![N-{5-[(isobutylamino)carbonyl]-1-methyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4558460.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4558467.png)